Idonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

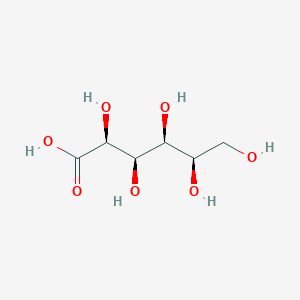

Idonic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H12O7 and its molecular weight is 196.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biochemical Applications

Idonic acid plays a significant role in metabolic pathways and enzymatic reactions. Research has shown that it can serve as a substrate for specific enzymes in microbial metabolism. For instance, the catabolism of L-idonate in Escherichia coli involves several key enzymes, including IdnO and IdnK, which facilitate its conversion into usable energy forms. This pathway is crucial for understanding microbial interactions with dietary components in the gut environment .

Table 1: Enzymatic Pathway for L-idonate Catabolism

| Enzyme | Function |

|---|---|

| IdnO | Reduces 5-ketogluconate to D-gluconate |

| IdnK | Phosphorylates D-gluconate to 6-phosphogluconate |

| IdnR | Regulates the expression of idn genes |

Pharmacological Potential

This compound has been studied for its potential health benefits, particularly in relation to cardiovascular health. It is noted for its role in preventing calcium overload in cardiac tissues, which can lead to improved heart function and reduced toxicity from certain chemical agents . Moreover, its derivatives have been explored for antimicrobial properties, suggesting potential applications in developing new pharmaceuticals .

Case Study: Cardiovascular Toxicology

In a study examining the effects of various toxicants on cardiac function, this compound was identified as a compound that could mitigate calcium loading in myocardial cells. This suggests that it may be beneficial in therapeutic contexts where calcium homeostasis is disrupted due to toxic exposure .

Environmental Applications

This compound's role as a metabolic intermediate also extends to environmental science. Its presence in microbial communities can influence nutrient cycling and organic matter decomposition in ecosystems. Understanding how microorganisms utilize this compound could provide insights into bioremediation strategies and the development of sustainable agricultural practices .

Synthesis and Derivatives

The synthesis of this compound and its derivatives has been a focus of research due to their potential utility as building blocks in organic synthesis. Recent studies have demonstrated efficient synthetic pathways for producing d-idose and d-iduronic acids from d-glucose, showcasing this compound's versatility as a precursor in carbohydrate chemistry .

Table 2: Synthesis Pathways for this compound Derivatives

| Starting Material | Reaction Conditions | Product |

|---|---|---|

| D-Glucose | Sodium borohydride reduction | D-Idose |

| Ido-Heptonate | Silica gel-supported periodate cleavage | D-Iduronic Acid |

特性

分子式 |

C6H12O7 |

|---|---|

分子量 |

196.16 g/mol |

IUPAC名 |

(2S,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3+,4-,5+/m1/s1 |

InChIキー |

RGHNJXZEOKUKBD-LECHCGJUSA-N |

異性体SMILES |

C([C@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O |

正規SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O |

同義語 |

idonic acid L-idonate L-idonic acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。